NAMPT Activation Requires a Derivative
A widespread but incorrect classification of 2-Phenyl-1,3-benzoxazol-6-ol is as a direct NAMPT activator. In reality, the target compound is an unfunctionalized scaffold. The potent NAMPT activator is its derivative, 1-(2-phenyl-1,3-benzoxazol-6-yl)-3-(pyridin-4-ylmethyl)urea (DS68702229), which contains a critical urea extension [1]. The unfunctionalized parent compound's activity is negligible in this context.
| Evidence Dimension | NAMPT Activation (Primary Assay EC50) |
|---|---|
| Target Compound Data | No high-strength differential evidence |
| Comparator Or Baseline | Derivative: DS68702229 (1-(2-phenyl-1,3-benzoxazol-6-yl)-3-(pyridin-4-ylmethyl)urea) |
| Quantified Difference | Not applicable (Parent compound is inactive scaffold) |
| Conditions | In vitro NAMPT enzyme activation assay |
Why This Matters
This is a critical distinction for scientific selection. Procuring the parent compound for NAMPT activation studies would lead to experimental failure, while its derivative is a validated lead. The value of the parent is as a synthetic intermediate.
- [1] Akiu, M., et al. Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator. Chemical and Pharmaceutical Bulletin, 2021, 69(11), 1110-1122. View Source
